N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Overview

Description

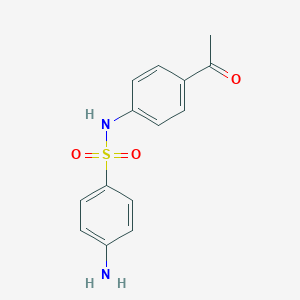

N-(4-acetylphenyl)-4-aminobenzenesulfonamide is a chemical compound with the molecular formula C14H13NO3S. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to a 4-acetylphenyl and 4-amino group, making it a unique and valuable compound for scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of N-(4-acetylphenyl)-4-aminobenzenesulfonamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

This interaction could potentially alter the protein’s ability to maintain the structure and function of other proteins, thereby affecting various cellular processes .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to protein folding and degradation, signal transduction, and cell cycle control .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

Given its target, it is likely that it affects the function of various proteins, potentially leading to changes in cell cycle control and signal transduction .

Biochemical Analysis

Biochemical Properties

N-(4-acetylphenyl)-4-aminobenzenesulfonamide has been found to interact with several enzymes and proteins. For instance, it has been shown to inhibit certain metabolic enzymes . The nature of these interactions is often complex, involving various types of bonding and molecular interactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not yet clear which enzymes or cofactors it interacts with, or how it might affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at room temperature for 24 hours . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-aminobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

- This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial in synthetic chemistry.

Chemical Reactions

- N-(4-acetylphenyl)-4-aminobenzenesulfonamide can undergo several types of reactions:

- Oxidation : Converts to sulfonic acids or other oxidized derivatives.

- Reduction : Produces corresponding amines.

- Substitution : Engages in reactions with halogens or nucleophiles to form substituted derivatives.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acids | Potassium permanganate, H₂O₂ |

| Reduction | Amines | Sodium borohydride, LiAlH₄ |

| Substitution | Substituted derivatives | Halogens, alkylating agents |

Biological Applications

Enzyme Inhibition

- The compound has been investigated for its potential as an enzyme inhibitor. Studies show that it can interact with various enzymes, including carbonic anhydrases (CAs), which play critical roles in physiological processes.

Case Study: Antitumor Activity

- Research has demonstrated that certain derivatives of benzenesulfonamides exhibit significant inhibitory effects against cancer cell lines. For instance, compounds derived from this compound showed selective inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM, indicating potential for therapeutic applications in oncology .

Medical Applications

Therapeutic Properties

- The sulfonamide group is known for its antibacterial properties. This compound is being explored for its potential use in treating bacterial infections and possibly exhibiting anticancer activities.

Mechanism of Action

- The compound targets heat shock protein HSP 90-alpha, which is involved in protein folding and degradation. By inhibiting this protein, the compound may disrupt cellular processes related to cancer progression and survival.

Industrial Applications

Pharmaceutical Development

- This compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a precursor for various bioactive compounds makes it valuable in drug development.

Material Science

- The compound's unique chemical properties enable its use in developing new materials with specific functionalities, such as improved thermal stability or enhanced chemical resistance.

Comparison with Similar Compounds

N-(4-acetylphenyl)-4-aminobenzenesulfonamide can be compared with other similar compounds, such as:

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an amino group.

N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with the acetyl group in a different position.

4-methyl-N-(pyridin-4-yl)benzenesulfonamide: Contains a pyridine ring instead of a phenyl ring.

These compounds share similar chemical properties and reactivity but differ in their specific functional groups and positions, which can influence their biological activities and applications.

Biological Activity

N-(4-acetylphenyl)-4-aminobenzenesulfonamide, a compound derived from sulfanilamide, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an acetyl group attached to a phenyl ring, linked to a sulfonamide moiety. The presence of the sulfonamide group is significant for its biological activity, particularly as an enzyme inhibitor.

Target Proteins

The primary target of this compound is the Heat Shock Protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular protein homeostasis and regulating various signaling pathways. The interaction with HSP 90-alpha can disrupt its function, leading to altered protein folding and degradation processes, which are vital for cell cycle control and signal transduction.

Biochemical Pathways

The compound likely influences several biochemical pathways, including:

- Protein Folding : Disruption in the function of HSP 90-alpha may lead to misfolded proteins.

- Signal Transduction : Changes in protein interactions can affect downstream signaling pathways.

- Cell Cycle Control : Alterations in protein stability can impact cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, notably carbonic anhydrases (CAs). Studies have shown that derivatives of benzenesulfonamides demonstrate potent binding affinities to CAs, with some exhibiting nanomolar affinities .

| Enzyme Target | Binding Affinity (IC50) | Reference |

|---|---|---|

| Carbonic Anhydrase II | 1.55 - 3.92 μM | |

| Carbonic Anhydrase IX | 10.93 - 25.06 nM |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Its sulfonamide component suggests potential efficacy against Gram-positive and Gram-negative bacteria. For instance, studies have utilized disc diffusion methods to assess activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .

Case Studies and Research Findings

- Cancer Research : In vitro studies have evaluated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

- Enzyme Inhibition Studies : A series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit CAs. The findings revealed that modifications in the molecular structure could enhance binding affinity and selectivity towards specific CA isoforms .

- Multi-targeted Approaches : Recent studies have explored the potential of this compound as a multi-targeted therapeutic agent by assessing its inhibitory effects on multiple enzymes involved in metabolic pathways relevant to disease states .

Applications in Medicine and Industry

This compound has notable applications:

- Pharmaceutical Development : As a lead compound for designing new enzyme inhibitors targeting CAs.

- Antimicrobial Agents : Potential use in developing new antibiotics due to its broad-spectrum antibacterial activity.

- Research Tool : Utilized as a biochemical probe to study protein interactions and cellular processes.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-aminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQGVVDBXSZWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173576 | |

| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-78-6 | |

| Record name | N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019837786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-4-AMINOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU9VT6TQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.